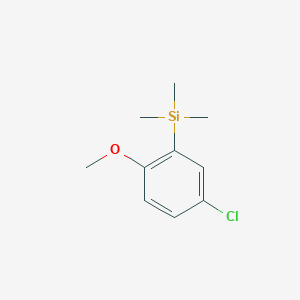

(5-Chloro-2-methoxyphenyl)trimethylsilane

CAS No.:

Cat. No.: VC18361983

Molecular Formula: C10H15ClOSi

Molecular Weight: 214.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClOSi |

|---|---|

| Molecular Weight | 214.76 g/mol |

| IUPAC Name | (5-chloro-2-methoxyphenyl)-trimethylsilane |

| Standard InChI | InChI=1S/C10H15ClOSi/c1-12-9-6-5-8(11)7-10(9)13(2,3)4/h5-7H,1-4H3 |

| Standard InChI Key | RBGXDNQWKNRZFK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)[Si](C)(C)C |

Introduction

Structural Analysis and Nomenclature

The molecular structure of (5-chloro-2-methoxyphenyl)trimethylsilane consists of a benzene ring with three distinct substituents:

-

A methoxy group (-OCH₃) at the 2-position (ortho to the silyl group).

-

A chlorine atom (-Cl) at the 5-position (meta to the methoxy group).

-

A trimethylsilyl group (-Si(CH₃)₃) at the 1-position (para to the methoxy group).

The systematic IUPAC name reflects this substitution pattern: 1-(5-chloro-2-methoxyphenyl)-1-trimethylsilane. The molecular formula is C₁₀H₁₅ClOSi, with a molecular weight of 214.76 g/mol. The trimethylsilyl group imparts significant steric bulk and electron-donating effects, which influence the compound’s reactivity and stability .

Synthesis and Preparation

Precursor Synthesis

The synthesis of (5-chloro-2-methoxyphenyl)trimethylsilane likely begins with functionalizing a benzene ring. A common approach involves:

-

Methylation of 5-chlorosalicylic acid: As demonstrated in the preparation of methyl 5-chloro-2-methoxybenzoate (Search Result ), methylation under anhydrous conditions with dimethyl sulfate and a base (e.g., NaOH) introduces the methoxy group.

-

Halogenation: Chlorination at the 5-position can be achieved using chlorinating agents such as Cl₂ or SOCl₂ .

Silylation Strategies

Introducing the trimethylsilyl group typically involves organometallic reagents or transition metal-catalyzed reactions:

-

Grignard Reaction: Treatment of 5-chloro-2-methoxybromobenzene with trimethylsilyl chloride (TMSCl) in the presence of magnesium yields the target compound .

-

Palladium-Catalyzed Coupling: Cross-coupling reactions using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and trimethylsilyl boronic acid have been employed for analogous silylations .

A representative synthetic route is outlined below:

Physicochemical Properties

While experimental data for (5-chloro-2-methoxyphenyl)trimethylsilane are scarce, properties can be extrapolated from analogous compounds:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₅ClOSi |

| Molecular Weight | 214.76 g/mol |

| Boiling Point | Estimated 240–260°C (decomposes) |

| Density | ~1.1 g/cm³ |

| Solubility | Insoluble in water; soluble in THF, DCM |

The trimethylsilyl group enhances lipophilicity, making the compound soluble in organic solvents but reactive toward protic substances .

Applications in Organic Synthesis

Protecting Group

The trimethylsilyl moiety serves as a temporary protecting group for hydroxyl or amine functionalities in multi-step syntheses. Its stability under basic conditions and ease of removal via fluoride ions (e.g., TBAF) make it advantageous .

Directed Ortho-Metalation

Electron-donating silyl groups direct electrophilic substitution to specific positions. For example, in Friedel-Crafts alkylation, the silyl group deactivates the ring, favoring reactions at the ortho or para positions relative to the methoxy group .

Pharmaceutical Intermediates

Compounds with chloro and methoxy substituents are prevalent in drug discovery. For instance, 5-chloro-2-methoxyphenyl motifs appear in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential utility of this silane as a precursor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume